molecular formula C5H2BrF3N2O B173100 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol CAS No. 126538-81-6

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B173100
CAS No.: 126538-81-6
M. Wt: 242.98 g/mol
InChI Key: GUMRBYBFTLXIKZ-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H2BrF3N2O It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Scientific Research Applications

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol typically involves the bromination of a pyrimidine precursor followed by the introduction of the trifluoromethyl group. One common method is the reaction of 5-bromo-4-hydroxypyrimidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, carbonyl derivatives, and coupled products with various functional groups .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to inhibit the synthesis of essential fungal cell wall components. The compound may also interfere with DNA replication and protein synthesis in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and enhance its potential biological activities .

Properties

IUPAC Name

5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMRBYBFTLXIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126538-81-6
Record name 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol
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